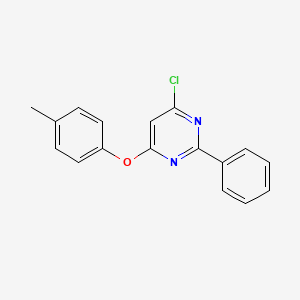![molecular formula C16H16N6O4S B2964605 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-55-9](/img/structure/B2964605.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H16N6O5S . It has an average mass of 440.432 Da and a monoisotopic mass of 440.090302 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular formula of C19H16N6O5S and an average mass of 440.432 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I searched.科学的研究の応用
Enzymatic Inhibition
Aromatic sulfonamides have been studied for their inhibition of carbonic anhydrase (CA) isoenzymes, showcasing nanomolar half-maximal inhibitory concentration (IC50) values against hCA I, II, IV, and XII. These compounds exhibit differential activities across various isoenzymes, highlighting their potential for targeted therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Corrosion Inhibition
The inclusion of 1,3,4-oxadiazole rings in molecules has shown significant efficacy as corrosion inhibitors for mild steel in sulfuric acid media. For instance, compounds with 1,3,4-oxadiazole moieties have demonstrated more than 96% efficiency at certain concentrations, indicating their strong potential for protecting metals from corrosion. The mode of action is presumed to be through the adsorption of these molecules on the metal surface (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Polymer Science and Memory Behavior
Triphenylamine-based aromatic polymers, incorporating oxadiazole units, have been synthesized for memory device applications. These studies have explored the relationship between structural features such as linkage groups and memory behavior, offering insights into designing polymers with specific electronic properties (Chen, Hu, & Liou, 2013).
Antioxidant Activity
Research on sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) has revealed that certain methyl-substituted bis(oxadiazoles) exhibit significant antioxidant activity. This indicates the potential of these compounds in mitigating oxidative stress, which is a factor in many chronic diseases (Padmaja et al., 2014).
特性
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-12-20-21-16(26-12)19-15(23)13-4-6-14(7-5-13)27(24,25)22(10-2-8-17)11-3-9-18/h4-7H,2-3,10-11H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCNGXWOUKUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
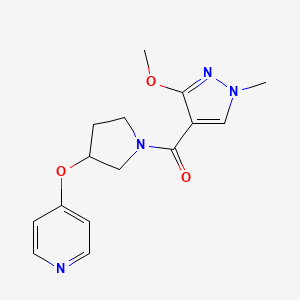
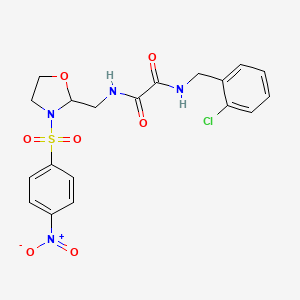
![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964527.png)
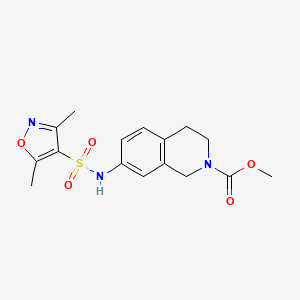
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2964532.png)
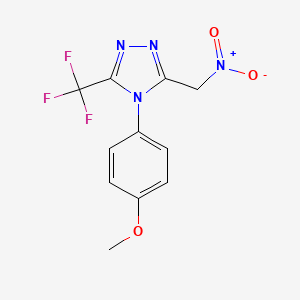
![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)
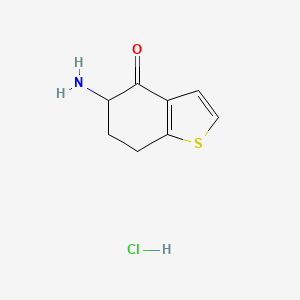
![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)

![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)
